Stannane, tetrakis(1-methylpropyl)-
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Overview
Description
Stannane, tetrakis(1-methylpropyl)-, also known by its chemical formula C16H36Sn , is an organotin compound. It is characterized by the presence of four 1-methylpropyl groups attached to a central tin atom. This compound is part of the broader class of organotin compounds, which have diverse applications in various fields due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Stannane, tetrakis(1-methylpropyl)- can be synthesized through the reaction of tin tetrachloride (SnCl4) with 1-methylpropyl magnesium bromide (C4H9MgBr) in an ether solvent. The reaction typically proceeds as follows:
SnCl4+4C4H9MgBr→Sn(C4H9)4+4MgBrCl
This reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of stannane, tetrakis(1-methylpropyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: Stannane, tetrakis(1-methylpropyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: It can undergo nucleophilic substitution reactions where the 1-methylpropyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) are commonly used.
Major Products:
Oxidation: Tin oxides (SnO2).
Reduction: Lower oxidation state tin compounds.
Substitution: Various organotin compounds depending on the nucleophile used.
Scientific Research Applications
Stannane, tetrakis(1-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organotin compounds.
Biology: Investigated for its potential use in biological assays and as a reagent in biochemical studies.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various ligands.
Industry: Utilized in the production of polymers and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of stannane, tetrakis(1-methylpropyl)- involves its ability to form stable complexes with various ligands. This property is exploited in catalysis and in the formation of organometallic compounds. The tin atom acts as a central coordination point, allowing for the formation of diverse chemical structures .
Comparison with Similar Compounds
- Stannane, tetrakis(1-methylethyl)- (C12H28Sn)
- Stannane, tetrakis(2-methylpropyl)- (C16H36Sn)
Comparison:
- Stannane, tetrakis(1-methylpropyl)- is unique due to the presence of four 1-methylpropyl groups, which provide distinct steric and electronic properties compared to other organotin compounds.
- Stannane, tetrakis(1-methylethyl)- has smaller alkyl groups, leading to different reactivity and applications.
- Stannane, tetrakis(2-methylpropyl)- has similar alkyl groups but differs in the position of the methyl group, affecting its chemical behavior and applications .
Properties
CAS No. |
6031-41-0 |
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Molecular Formula |
C16H36Sn |
Molecular Weight |
347.2 g/mol |
IUPAC Name |
tetra(butan-2-yl)stannane |
InChI |
InChI=1S/4C4H9.Sn/c4*1-3-4-2;/h4*3H,4H2,1-2H3; |
InChI Key |
LEOARMIFBDRUPR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)[Sn](C(C)CC)(C(C)CC)C(C)CC |
Origin of Product |
United States |
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